molecular formula C8H11F3O3S2 B12566230 Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate CAS No. 312731-30-9

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate

Cat. No.: B12566230
CAS No.: 312731-30-9
M. Wt: 276.3 g/mol
InChI Key: LPHONGRSCFDRIA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is a chemical compound characterized by the presence of trifluoroethoxy and carbonothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate typically involves the reaction of ethyl 2-bromopropanoate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbonothioyl group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is unique due to the presence of both trifluoroethoxy and carbonothioyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent in synthetic chemistry and a potential candidate for various applications .

Properties

CAS No.

312731-30-9

Molecular Formula

C8H11F3O3S2

Molecular Weight

276.3 g/mol

IUPAC Name

ethyl 2-(2,2,2-trifluoroethoxycarbothioylsulfanyl)propanoate

InChI

InChI=1S/C8H11F3O3S2/c1-3-13-6(12)5(2)16-7(15)14-4-8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

LPHONGRSCFDRIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC(=S)OCC(F)(F)F

Origin of Product

United States

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